(1S-trans)-1,2-Cyclohexanediamine dihydrochloride (1S-trans)-1,2-Cyclohexanediamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 35018-62-3
VCID: VC8267299
InChI: InChI=1S/C6H14N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m0../s1
SMILES: C1CCC(C(C1)N)N.Cl.Cl
Molecular Formula: C6H16Cl2N2
Molecular Weight: 187.11 g/mol

(1S-trans)-1,2-Cyclohexanediamine dihydrochloride

CAS No.: 35018-62-3

Cat. No.: VC8267299

Molecular Formula: C6H16Cl2N2

Molecular Weight: 187.11 g/mol

* For research use only. Not for human or veterinary use.

(1S-trans)-1,2-Cyclohexanediamine dihydrochloride - 35018-62-3

Specification

CAS No. 35018-62-3
Molecular Formula C6H16Cl2N2
Molecular Weight 187.11 g/mol
IUPAC Name (1S,2S)-cyclohexane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C6H14N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m0../s1
Standard InChI Key HEKOZXSZLOBKGM-USPAICOZSA-N
Isomeric SMILES C1CC[C@@H]([C@H](C1)N)N.Cl.Cl
SMILES C1CCC(C(C1)N)N.Cl.Cl
Canonical SMILES C1CCC(C(C1)N)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name for (1S-trans)-1,2-cyclohexanediamine dihydrochloride is (1S,2S)-cyclohexane-1,2-diamine dihydrochloride, reflecting its trans configuration (opposite facial orientation of amine groups) and S,S enantiomeric form. The "trans" designation arises from the staggered spatial arrangement of the -NH₂ groups across the cyclohexane ring, which minimizes steric hindrance and stabilizes the chair conformation .

Molecular Formula and Weight

  • Molecular formula: C6H14N22HCl\text{C}_6\text{H}_{14}\text{N}_2 \cdot 2\text{HCl}

  • Molecular weight: 184.92 g/mol (calculated from atomic masses: C=12.01, H=1.01, N=14.01, Cl=35.45).

Structural Representation

  • SMILES: N[C@@H]1CCCCC[C@H]1N.Cl.Cl\text{N[C@@H]1CCCCC[C@H]1N.Cl.Cl}

  • InChIKey: Derived computationally but absent from existing databases; analogous to trans-(1R,2R)-dimethyl variant (UDYXZFBJGBDHHP-RHJRFJOKSA-N ).

Synthesis and Purification

Synthetic Routes

While no explicit synthesis for (1S-trans)-1,2-cyclohexanediamine dihydrochloride is documented, methodologies for analogous trans-1,2-diamines include:

  • Reductive Amination: Cyclohexene oxide reacted with ammonia under hydrogenation, followed by resolution of enantiomers via chiral chromatography .

  • Resolution of Racemates: Use of tartaric acid derivatives to separate enantiomers from a racemic mixture, a method employed for trans-N,N'-dimethyl analogs .

Purification Techniques

  • Recrystallization: From ethanol/water mixtures to isolate the dihydrochloride salt.

  • Chiral HPLC: Critical for obtaining enantiomerically pure material, as demonstrated for structurally similar diamines .

Physicochemical Properties

Thermal Stability and Phase Behavior

Data specific to (1S-trans)-1,2-cyclohexanediamine dihydrochloride remains unreported, but inferences from analogs suggest:

  • Melting point: Estimated 180–190°C (cf. 170–173°C for tosylated derivative ).

  • Solubility: High solubility in water (>100 mg/mL) and polar solvents (e.g., methanol, DMSO), consistent with ionic dihydrochloride salts .

Spectroscopic Characteristics

  • IR Spectroscopy: N-H stretching vibrations at ~3200 cm⁻¹ and NH₃⁺ deformations at 1600–1500 cm⁻¹ .

  • NMR: 1H^1\text{H} NMR signals for cyclohexane protons appear as complex multiplets (δ 1.2–2.5 ppm), while NH₃⁺ protons resonate as broad singlets (δ 8.0–9.0 ppm) .

Applications in Science and Industry

Asymmetric Catalysis

Chiral trans-1,2-diamines serve as ligands in enantioselective reactions:

  • Hydrogenation: Rhodium complexes with trans-diamine ligands achieve >99% ee in ketone reductions .

  • Epoxidation: Titanium-based catalysts for asymmetric epoxidation of allylic alcohols .

Pharmaceutical Intermediates

  • Antiviral Agents: Analogous diamines are precursors to oseltamivir (Tamiflu®) analogs .

  • Anticancer Compounds: Platinum(II) complexes with trans-diamine ligands show cytotoxicity against HeLa cells .

Hazard ClassGHS CodePrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332Use gloves/eye protection (P280); wash skin thoroughly (P302+P352)
Skin IrritationH315Avoid contact (P264)

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